molecular formula C27H28N4O4 B297501 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

カタログ番号 B297501
分子量: 472.5 g/mol
InChIキー: RAYOHBDOTIXWNR-LQKURTRISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide, also known as EAI045, is a small molecule inhibitor that targets the oncogenic fusion protein EML4-ALK. This fusion protein is commonly found in non-small cell lung cancer (NSCLC) patients and is responsible for the development and progression of the disease. EAI045 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for NSCLC.

作用機序

2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide targets the EML4-ALK fusion protein, which is a constitutively active tyrosine kinase that drives the growth and proliferation of NSCLC cells. 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide binds to the ATP-binding pocket of the kinase domain of EML4-ALK and inhibits its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide has been shown to have specific and potent activity against EML4-ALK, with minimal off-target effects. It has been shown to inhibit the growth and proliferation of NSCLC cells that express the EML4-ALK fusion protein, while having little effect on cells that do not express this protein. 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide has also been shown to induce apoptosis in NSCLC cells, which is a desirable effect for cancer treatment. In addition, 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

実験室実験の利点と制限

One advantage of 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is its specificity and potency against EML4-ALK, which makes it a valuable tool for studying the role of this protein in NSCLC. 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide can be used to investigate the downstream signaling pathways that are involved in EML4-ALK-mediated cell growth and survival. However, one limitation of 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is that it is only effective against NSCLC cells that express the EML4-ALK fusion protein. Therefore, it may not be useful for studying other types of cancer or normal cells.

将来の方向性

There are several future directions for the research on 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide. One potential direction is the development of combination therapies that include 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide and other targeted therapies for NSCLC. Another direction is the investigation of the mechanisms of resistance to 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide, which can help identify new targets for NSCLC treatment. Additionally, the evaluation of 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide in clinical trials will provide important information on its safety and efficacy as a potential treatment for NSCLC.

合成法

The synthesis of 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide involves several steps. The first step is the preparation of 2-(2-hydrazinyl-2-oxoethyl)benzoic acid, which is then reacted with 3-(2-formylphenyl)-2-propenal to form the Schiff base. The Schiff base is then reduced to form the corresponding hydrazone, which is further reacted with 4-ethylphenyl isocyanate to form the final product, 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide. The synthesis of 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide has been reported in several scientific journals and is considered a reliable and reproducible method.

科学的研究の応用

2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide has been extensively studied in preclinical models of NSCLC and has shown promising results. It has been shown to inhibit the growth and proliferation of NSCLC cells that express the EML4-ALK fusion protein. In addition, 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide has been shown to induce apoptosis (programmed cell death) in these cells, which is a desirable effect for cancer treatment. 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide has also been shown to be effective in inhibiting the growth of NSCLC tumors in mouse models.

特性

製品名

2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

分子式

C27H28N4O4

分子量

472.5 g/mol

IUPAC名

N//'-[(E)-[3-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C27H28N4O4/c1-4-20-8-10-22(11-9-20)30-26(33)27(34)31-28-16-21-6-5-7-24(15-21)35-17-25(32)29-23-13-18(2)12-19(3)14-23/h5-16H,4,17H2,1-3H3,(H,29,32)(H,30,33)(H,31,34)/b28-16+

InChIキー

RAYOHBDOTIXWNR-LQKURTRISA-N

異性体SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)C)C

SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)C)C

正規SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。